molecular formula C18H13ClN4 B5480145 3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE

3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE

Cat. No.: B5480145
M. Wt: 320.8 g/mol
InChI Key: RNGBTIUIJSREMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorophenylhydrazine with 2-methyl-3-oxobutanoate to form the pyrazole ring, followed by cyclization with a pyrimidine derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid, with refluxing temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE involves its interaction with molecular targets such as CDKs. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

3-(3-chlorophenyl)-2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c1-12-17(13-4-2-6-15(19)10-13)18-21-9-7-16(23(18)22-12)14-5-3-8-20-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGBTIUIJSREMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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